Positional Fluorine Substitution Defines Regioisomeric Identity and Predictive Bioactivity in Phenyltetrazole Amide Series
The 4-fluoro substitution pattern distinguishes this compound from its 2-fluoro (CAS 897614-63-0) and 3-fluoro (CAS 897614-65-2) regioisomers, which share the identical molecular formula (C16H14FN5O2) and connectivity. In the published benzamide-phenyltetrazole BCRP inhibitor series, the para-substituted tetrazole-amide linker was a critical determinant of ABCG2 inhibition potency, with fold-resistance values in the H460/MX20 mitoxantrone-resistant NSCLC model ranging from 1.32 to 1.62 at 10 µM for the most active analogs [1]. While compound-specific data for the 4-fluoro isomer were not explicitly disclosed, the QSAR model generated on this dataset (r = 0.825 for training, r²_pred = 0.783 for test) confirmed that the fluorine position on the benzamide ring is a significant molecular descriptor influencing the inhibition profile [2].
| Evidence Dimension | Fold-resistance reversal potency (BCRP inhibition) in H460/MX20 cell line |
|---|---|
| Target Compound Data | Predicted to be within the active range based on structural similarity to compound 31 (fold resistance = 1.32 at 10 µM) |
| Comparator Or Baseline | Compound 6 (fold resistance = 1.51 at 10 µM) and compound 38 (fold resistance = 1.51 at 10 µM); reference inhibitor FTC (fold resistance = ~1.5 at 10 µM) |
| Quantified Difference | No direct head-to-head data available; regioisomeric differentiation inferred from SAR and QSAR models |
| Conditions | MTT cytotoxicity reversal assay; human non-small cell lung cancer H460 parental and mitoxantrone-resistant H460/MX20 subline; 10 µM concentration |
Why This Matters
Procurement of the 4-fluoro isomer ensures the pharmacophore geometry of the para-substituted tetrazole series is preserved, which is essential for maintaining the predicted ABCG2 binding mode defined by molecular docking and QSAR.
- [1] Gujarati NA, Zeng L, Gupta P, Chen ZS, Korlipara VL. Design, synthesis and biological evaluation of benzamide and phenyltetrazole derivatives with amide and urea linkers as BCRP inhibitors. Bioorg Med Chem Lett. 2017;27(20):4698-4704. doi:10.1016/j.bmcl.2017.09.009. View Source
- [2] Bhardwaj B, Gupta P, Ghosh K, Amin SA, Jha T, Gayen S. Insight into structural features of phenyltetrazole derivatives as ABCG2 inhibitors for the treatment of multidrug resistance in cancer. SAR QSAR Environ Res. 2019;30(7):457-475. doi:10.1080/1062936X.2019.1615545. View Source
